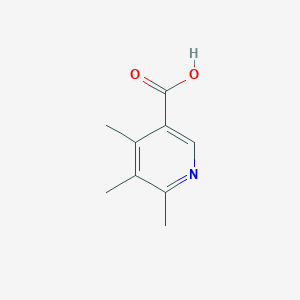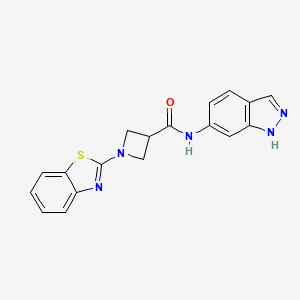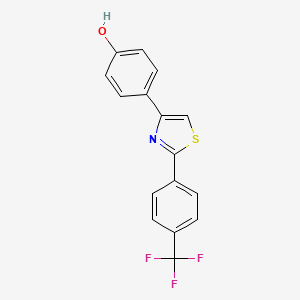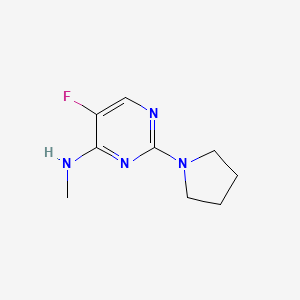
3-(4-bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of compounds known as coumarins. These are aromatic compounds containing a 1-benzopyran moiety with a ketone group at the 2-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-4-one core, followed by the introduction of the various substituents. The exact methods would depend on the specific reactivity and compatibility of the different functional groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-4-one core, with a bromophenyl group at the 3-position, a diethylaminomethyl group at the 8-position, and a hydroxy group at the 7-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and amine groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
The compound 3-(4-bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one and its derivatives can serve as intermediates in organic synthesis, particularly in one-pot reactions. An example is the efficient synthesis of 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives via Mannich type reactions. These reactions are facilitated by catalysts such as Bi(NO3)3·5H2O, leading to the formation of biscoumarin derivatives as well (Zahiri & Mokhtary, 2015).
Novel Synthesis Techniques
Novel methods for synthesizing derivatives of this compound have been developed using biogenic ZnO nanoparticles. These techniques offer new pathways for creating heterocyclic compounds characterized by detailed spectroscopic analysis. Such advancements in synthetic methodologies can enhance the understanding of compound properties and open up new applications in chemical research (Kumar et al., 2022).
Green Chemistry Approaches
In the pursuit of more sustainable and environmentally friendly chemical processes, green chemistry approaches have been employed in the synthesis of this compound derivatives. An example is the metal- and solvent-free synthesis of 3-Se/S-4H-chromen-4-ones, showcasing a greener protocol that emphasizes the use of less hazardous substances and aims to reduce environmental impact (Rafique et al., 2017).
Structural and Physico-Chemical Analysis
The compound and its derivatives have been subjects of structural and physico-chemical analyses, such as X-ray crystallography and NMR spectroscopy. These studies provide valuable insights into the molecular configuration, stability, and reactivity of these compounds, which are crucial for their application in various scientific research fields (Elenkova et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-3-22(4-2)11-16-18(23)10-9-15-19(24)17(12-25-20(15)16)13-5-7-14(21)8-6-13/h5-10,12,23H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIGGVSAUXEEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole](/img/structure/B2968445.png)


![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)

![Methyl (E)-4-[(4-methyl-1,3-thiazol-2-yl)methyl-(oxolan-2-ylmethyl)amino]-4-oxobut-2-enoate](/img/structure/B2968452.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2968457.png)
![3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea](/img/structure/B2968460.png)


![[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2968463.png)

![Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2968466.png)
